Alverine-d5 Citrate

Beschreibung

Eigenschaften

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;N-(1,1,2,2,2-pentadeuterioethyl)-3-phenyl-N-(3-phenylpropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHCACJBKCOBTJ-LUIAAVAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215327-00-6 | |

| Record name | 2-hydroxypropane-1,2,3-tricarboxylic acid;N-(1,1,2,2,2-pentadeuterioethyl)-3-phenyl-N-(3-phenylpropyl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Alverine-d5 Citrate: The Gold Standard for Bioanalytical Quantification

Introduction: Beyond the Therapeutic Agent

Alverine citrate is well-established in clinical practice as a direct-acting smooth muscle relaxant, prescribed for conditions like irritable bowel syndrome (IBS) and painful diverticular disease.[1][2][3] Its therapeutic effect stems from its ability to alleviate muscle spasms in the gastrointestinal tract and uterus.[2][4] The mechanism is multifaceted, involving the inhibition of calcium influx into muscle cells, modulation of 5-HT1A serotonin receptors, and a potential reduction in the sensitivity of contractile proteins to calcium.[2][5][6][7]

However, for the drug development professional and bioanalytical scientist, the parent molecule is only half the story. To rigorously characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a more sophisticated tool is required. This guide focuses on that tool: Alverine-d5 Citrate .

This compound is the stable isotope-labeled (SIL) analog of Alverine, where five hydrogen atoms on the ethyl group have been replaced with deuterium.[8][9] It is not a therapeutic agent but a critical analytical reagent. Its indispensable role is to serve as an internal standard (IS) in quantitative bioanalysis, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10][11] By employing the principle of isotope dilution, this compound enables researchers to achieve the highest possible accuracy and precision in quantifying alverine and its metabolites in complex biological matrices, forming the bedrock of robust pharmacokinetic and bioequivalence studies.[12][13]

Physicochemical Profile and Deuteration Rationale

The fundamental properties of this compound are summarized below. The key distinction from the parent drug is its increased molecular weight due to the five deuterium atoms, a property that is foundational to its analytical application.

| Property | Value | Source(s) |

| IUPAC Name | N-(ethyl-d5)-3-phenyl-N-(3-phenylpropyl)propan-1-amine, citrate (1:1) | [8] |

| CAS Number | 1215327-00-6 | [8][9][14] |

| Molecular Formula | C₂₆H₃₀D₅NO₇ | [9][15] |

| Molecular Weight | 478.59 g/mol | [9][15] |

| Appearance | White to off-white solid | [9] |

| Isotopic Purity | Typically ≥98% | [9][16] |

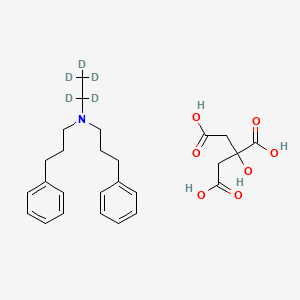

Chemical Structure

Caption: Chemical structure of the Alverine-d5 cation.

Rationale for Deuterium Labeling

The synthesis of Alverine Citrate typically starts from 3-phenyl-1-propanol, which undergoes bromination and subsequent reactions with ethylamine to form the final tertiary amine structure.[17][18] To create Alverine-d5, a deuterated starting material, such as ethylamine-d5, is introduced during the synthesis.

The choice to replace hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), is a deliberate and critical decision in modern analytical chemistry.[10][12]

-

Minimal Physicochemical Alteration: Deuterium and hydrogen are chemically almost identical.[12] Substituting H with D results in a negligible change to the molecule's polarity, pKa, and chromatographic retention time. This ensures that Alverine-d5 co-elutes almost perfectly with the non-labeled Alverine during LC separation.[19]

-

Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the mass of deuterium is approximately double that of hydrogen. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and quantify the analyte and the internal standard simultaneously and without interference.[16]

-

Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Placing the deuterium label on a site that is not prone to metabolic cleavage is crucial to prevent isotopic exchange in vivo, which would compromise quantitative accuracy. The ethyl group in Alverine is a suitable position for labeling.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

To appreciate the necessity of this compound, one must first understand the inherent challenges of quantifying analytes in biological matrices like plasma or urine. These samples are exceedingly complex, containing salts, lipids, proteins, and other endogenous components that can interfere with the analytical process.

Key Challenges in Bioanalysis:

-

Matrix Effects: Co-eluting substances can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate readings.[20]

-

Sample Preparation Variability: During the multi-step process of extracting the analyte from the matrix (e.g., protein precipitation, liquid-liquid extraction), recovery is rarely 100% and can vary from sample to sample.[20]

-

Instrumental Drift: The sensitivity of an LC-MS system can fluctuate over the course of an analytical run.[20]

A deuterated internal standard is the ultimate solution to these problems. Because it is chemically identical to the analyte, it experiences the exact same matrix effects, extraction losses, and instrumental variations.[12][20] By adding a precise, known amount of Alverine-d5 to every sample before processing, the ratio of the analyte's signal to the internal standard's signal remains constant, regardless of these variations. This allows for the precise calculation of the analyte's original concentration.

Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).

| Comparison of Internal Standards | Structural Analog IS | Deuterated IS (e.g., Alverine-d5) | Causality (The "Why") |

| Chromatography | Elutes at a different time. | Co-elutes with the analyte. | Identical chemical structure ensures near-identical interaction with the stationary and mobile phases.[12] |

| Ionization | Different ionization efficiency. | Identical ionization efficiency. | The presence of deuterium does not significantly alter the molecule's ability to gain a charge in the MS source.[10] |

| Matrix Effects | Experiences different suppression/enhancement. | Experiences identical suppression/enhancement. | Co-elution ensures both analyte and IS are exposed to the same interfering matrix components at the same time.[20] |

| Sample Recovery | Different recovery during extraction. | Identical recovery during extraction. | Identical solubility and binding properties ensure proportional losses during sample preparation steps.[12] |

| Overall Accuracy | Moderate to Good | Excellent (Gold Standard) | By perfectly mimicking the analyte's behavior, the deuterated IS provides the most reliable correction for all sources of experimental variability.[12][19] |

Application in Alverine Pharmacokinetic Studies

Pharmacokinetic (PK) studies have shown that alverine is rapidly absorbed and extensively metabolized after oral administration.[21] The parent drug is converted to a primary active metabolite, 4-hydroxy alverine, as well as other metabolites like N-desethyl alverine and glucuronide conjugates.[13][22] In fact, the total exposure to the 4-hydroxy alverine metabolite is significantly higher than that of the parent alverine, accounting for the vast majority of circulating drug-related moieties.[22]

Accurately characterizing this complex metabolic profile is impossible without a reliable internal standard. This compound is used to quantify the parent drug, while other specific deuterated standards (like D5-4-hydroxy alverine) are used to quantify the metabolites, ensuring a complete and accurate picture of the drug's fate in the body.[13]

Caption: A typical bioanalytical workflow using this compound.

Experimental Protocol: Quantification of Alverine in Human Plasma

This section provides a representative, step-by-step protocol for the quantification of alverine in human plasma using this compound as an internal standard, based on validated methodologies.[13]

Materials and Reagents

-

Analytes: Alverine Citrate, this compound (Internal Standard)

-

Biological Matrix: Human plasma (with K₂EDTA as anticoagulant)

-

Solvents: HPLC-grade Acetonitrile and Methanol, Purified Water (Milli-Q or equivalent)

-

Additives: HPLC-grade Formic Acid, Ammonium Formate

-

Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, nitrogen evaporator, LC-MS/MS system (e.g., Sciex API 5500 or equivalent).[13]

Sample Preparation

-

Thaw plasma samples and calibration standards to room temperature.

-

Into a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma sample.

-

Add 25 µL of the Alverine-d5 IS working solution (e.g., 100 ng/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the reconstitution solution (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Instrumentation and Conditions

The following tables provide typical starting conditions for method development.

Table 5.3.1: Liquid Chromatography (LC) Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| System | UHPLC System | Provides high resolution and fast analysis times. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention and peak shape for moderately hydrophobic molecules like alverine. |

| Mobile Phase A | Water with 0.1% Formic Acid & 10 mM Ammonium Formate | Acid and buffer improve peak shape and ionization efficiency.[13] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte. |

| Gradient | Start at 30% B, ramp to 95% B over 3 min, hold, re-equilibrate | Separates the analyte from matrix components. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| Column Temp | 40°C | Improves peak shape and reduces viscosity. |

Table 5.3.2: Mass Spectrometry (MS) Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| System | Triple Quadrupole Mass Spectrometer | Required for Multiple Reaction Monitoring (MRM). |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Alverine is a tertiary amine, which readily forms a positive ion [M+H]⁺. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |

| MRM Transition (Alverine) | Q1: m/z 282.2 → Q3: m/z 147.1 | Precursor ion [M+H]⁺ fragments to a stable product ion. (Values are illustrative and must be optimized). |

| MRM Transition (Alverine-d5) | Q1: m/z 287.2 → Q3: m/z 147.1 | The precursor is +5 Da, but the fragment (lacking the ethyl-d5 group) can be the same, or a different stable fragment can be chosen. |

Data Analysis

-

Generate a calibration curve by plotting the peak area ratio (Alverine / Alverine-d5) against the known concentrations of the prepared calibration standards.

-

Apply a linear regression model, typically with a 1/x² weighting, to the calibration curve.

-

Calculate the concentration of alverine in the unknown samples by interpolating their measured peak area ratios onto the calibration curve.

Conclusion

This compound represents a pinnacle of analytical chemistry applied to pharmaceutical development. While the parent compound, Alverine Citrate, treats patients, its deuterated counterpart ensures the integrity of the data that underpins its clinical use. By providing a near-perfect mimic of the analyte, it allows scientists to overcome the significant challenges of bioanalysis, including matrix effects and sample preparation variability.[10][12] Its use in isotope dilution mass spectrometry is not merely a best practice but the established gold standard for generating robust, reproducible, and regulatory-compliant pharmacokinetic data.[12][20] For any researcher or drug development professional involved in the study of alverine, a thorough understanding and correct application of this compound is fundamental to achieving data of the highest quality and confidence.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- Benchchem. (2025). The Indispensable Role of Deuterated Standards in Mass Spectrometry.

- Unknown. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Benchchem. (2025). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.

- PubChem. (n.d.). Alverine Citrate.

- Wikipedia. (n.d.). Alverine.

- Hashitani, H., et al. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, PMC2190002.

- Patsnap Synapse. (2024). What is Alverine Citrate used for?.

- PubChem. (n.d.). Alverine.

- Veeprho. (n.d.). This compound | CAS 1215327-00-6.

- Unknown. (n.d.). Alverine Citrate Capsules | Prescription Drug Profile.

- Patsnap Synapse. (2024). What is the mechanism of Alverine Citrate?.

- MedChemExpress. (n.d.). This compound-COA-272677.

- Chemsrc. (2025). This compound | CAS#:1215327-00-6.

- Rizea-Savu, S., Duna, A. & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology.

- MedChemExpress. (n.d.). This compound | Stable Isotope.

- MIMS Philippines. (n.d.). Alverine: Uses, Dosage, Side Effects and More.

- PubMed. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1215327-00-6.

- PubMed. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers.

- Chinese Journal of Pharmaceuticals. (2012). Synthesis of Alverine Citrate.

- Google Patents. (n.d.). CN101838205A - New method for preparing alverine citrate.

- Patsnap Synapse. (2023). Pharmaceutical Insights: alverine citrate's R&D Progress and its Mechanism of Action on Drug Target.

Sources

- 1. Alverine Citrate | C26H35NO7 | CID 21718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alverine - Wikipedia [en.wikipedia.org]

- 3. Alverine | C20H27N | CID 3678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. What is Alverine Citrate used for? [synapse.patsnap.com]

- 6. What is the mechanism of Alverine Citrate? [synapse.patsnap.com]

- 7. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | CAS#:1215327-00-6 | Chemsrc [chemsrc.com]

- 15. scbt.com [scbt.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Synthesis of Alverine Citrate [cjph.com.cn]

- 18. CN101838205A - New method for preparing alverine citrate - Google Patents [patents.google.com]

- 19. texilajournal.com [texilajournal.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mims.com [mims.com]

- 22. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Alverine-d5 Citrate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Alverine-d5 Citrate, an isotopically labeled analogue of the antispasmodic drug Alverine Citrate. Alverine is a smooth muscle relaxant used for functional gastrointestinal disorders, such as Irritable Bowel Syndrome (IBS).[1][2] The deuterated form, this compound, serves as an indispensable internal standard for bioanalytical studies, particularly in pharmacokinetic (PK) and bioequivalence assessments utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The incorporation of five deuterium atoms provides a distinct mass shift, enabling precise quantification through isotope dilution methods, which significantly enhances the accuracy and reliability of analytical data.[3][5] This document details a strategic synthetic pathway, outlines rigorous characterization protocols, and explains the rationale behind the experimental choices, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Deuteration

Alverine Citrate exerts its therapeutic effect by acting directly on the smooth muscle of the gastrointestinal tract and uterus, causing it to relax and thereby alleviating symptoms of muscle spasms.[1][6] In the field of drug metabolism and pharmacokinetics (DMPK), the accurate measurement of a drug's concentration in biological matrices is paramount. Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative bioanalysis.[3]

Deuterium, a stable, non-radioactive isotope of hydrogen, can be substituted for hydrogen atoms in a drug molecule.[3] The resulting deuterated standard is chemically and physically almost identical to the parent drug, meaning it co-elutes during chromatography and has the same extraction efficiency and ionization response.[3] However, its increased molecular weight allows it to be distinguished by a mass spectrometer.[3] This near-identical behavior allows the deuterated standard to perfectly mimic the analyte, compensating for variations during sample preparation and analysis. This principle, known as isotope dilution mass spectrometry, minimizes analytical variability and ensures the generation of robust, high-quality pharmacokinetic data.[3][5]

Strategic Synthesis of this compound

The synthesis of this compound is designed to introduce the deuterium labels in a stable position—on an aromatic ring—to prevent isotopic exchange under physiological or analytical conditions. The proposed pathway adapts a known synthesis route for Alverine[7][8] by incorporating a deuterated starting material.

Retrosynthetic Analysis & Pathway Design

The core structure of Alverine, N-ethyl-N,N-bis(3-phenylpropyl)amine, is assembled by the N-alkylation of an ethylamine core with two 3-phenylpropyl units. To create the d5 analogue, one of these phenylpropyl units must be selectively deuterated. The most efficient approach is to construct the molecule using a pre-labeled building block, namely 1-bromo-3-(phenyl-d5)propane. This ensures specific labeling and high isotopic purity.

Experimental Protocol: Synthetic Pathway

The synthesis is a three-step process starting from the preparation of the non-deuterated intermediate, followed by the crucial coupling with the deuterated synthon, and concluding with salt formation.

Step 1: Synthesis of N-ethyl-3-phenylpropan-1-amine (Intermediate 1)

This initial step creates the mono-alkylated amine core.

-

To a solution of ethylamine (excess, e.g., 5 equivalents) in a suitable solvent such as ethanol, add 1-bromo-3-phenylpropane (1 equivalent).

-

The reaction mixture is stirred at reflux for 12-18 hours. The use of excess ethylamine drives the reaction towards mono-alkylation and neutralizes the HBr byproduct.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is taken up in water and basified with NaOH solution to a pH > 12.

-

The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography to yield pure N-ethyl-3-phenylpropan-1-amine.

Step 2: Synthesis of N-ethyl-N-(3-phenylpropyl)-N-(3-phenyl-d5-propyl)amine (Alverine-d5 Base)

This is the key coupling step where the deuterium label is introduced.

-

Dissolve N-ethyl-3-phenylpropan-1-amine (Intermediate 1, 1 equivalent) and 1-bromo-3-(phenyl-d5)propane (1.1 equivalents) in a solvent like acetonitrile.

-

Add a base, such as potassium carbonate (2-3 equivalents), to scavenge the HBr formed. For enhanced reactivity, a phase-transfer catalyst like tetraethylammonium bromide can be added.[8]

-

Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude oil is purified by column chromatography on silica gel to yield the pure Alverine-d5 free base.

Step 3: Formation of this compound Salt

The final step converts the oily free base into a stable, crystalline citrate salt.[9]

-

Dissolve the purified Alverine-d5 base (1 equivalent) in a minimal amount of a suitable solvent, such as ethanol or acetone.

-

In a separate flask, dissolve an equimolar amount of citric acid (1 equivalent) in the same solvent, heating gently if necessary.

-

Slowly add the citric acid solution to the Alverine-d5 base solution with constant stirring.

-

The this compound salt will precipitate out of the solution. The mixture may be cooled in an ice bath to maximize precipitation.

-

Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A multi-technique approach is employed.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the successful incorporation of deuterium atoms.

-

Principle & Rationale: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the protonated molecule [M+H]⁺. The 5-dalton mass increase for Alverine-d5 compared to its unlabeled counterpart is unequivocal proof of synthesis. Tandem MS (MS/MS) is used to analyze fragmentation patterns, which can confirm the location of the deuterium labels.

-

Expected Results:

-

Alverine [M+H]⁺: Expected m/z = 282.2216

-

Alverine-d5 [M+H]⁺: Expected m/z = 287.2530

-

Fragmentation: The MS/MS spectrum of Alverine typically shows a prominent fragment at m/z 91.0, corresponding to the tropylium ion (C₇H₇⁺) from the phenylpropyl moiety.[10] For Alverine-d5, fragmentation will produce ions at both m/z 91.0 (from the non-deuterated ring) and m/z 96.0 (C₇H₂D₅⁺, from the deuterated ring), confirming the label's position.

-

Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in methanol/water (50:50).

-

Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm). Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to observe the [M+H]⁺ ion.

-

Product Ion Scan (MS/MS): Select the precursor ion (m/z 287.3) and fragment it using collision-induced dissociation (CID) to observe the characteristic product ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is crucial for confirming the site of deuteration.

-

Principle & Rationale: ¹H NMR confirms the structure by mapping all proton environments. In Alverine-d5, the signals corresponding to the protons on the deuterated phenyl ring will be absent, providing clear evidence of substitution. ¹³C NMR confirms the carbon skeleton.

-

Expected Results:

-

¹H NMR: The complex multiplet signals in the aromatic region (~7.1-7.3 ppm) for a standard Alverine sample will be reduced by approximately 50% in intensity for Alverine-d5. The characteristic signals for the non-deuterated phenyl ring and the aliphatic chain protons will remain, confirming the structure of the rest of the molecule.

-

¹³C NMR: The carbon signals of the deuterated phenyl ring will be significantly attenuated and may show splitting due to carbon-deuterium coupling, confirming the isotopic substitution at these positions.

-

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

-

Analysis: Integrate the proton signals to confirm the ratio of aromatic to aliphatic protons. Compare the spectra to a reference spectrum of non-deuterated Alverine Citrate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the chemical purity of the synthesized compound.

-

Principle & Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. It is used to quantify the final product and detect any residual starting materials or synthesis byproducts. As deuteration has a negligible effect on polarity, Alverine-d5 is expected to co-elute with unlabeled Alverine.[3]

-

Expected Results: A single major peak with a purity of ≥98% (by peak area) is expected. The retention time should be consistent with that of a non-deuterated Alverine Citrate standard under the same conditions.

Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 60:40 v/v).[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak to determine purity.

Summary of Characterization Data

| Parameter | Technique | Expected Result for this compound | Rationale |

| Identity | HRMS | [M+H]⁺ = 287.2530 | Confirms molecular formula and isotopic incorporation. |

| MS/MS | Product ions at m/z 91.0 and 96.0 | Confirms presence of both deuterated and non-deuterated phenylpropyl moieties. | |

| ¹H NMR | Absence of signals for 5 aromatic protons | Confirms location of deuterium labels on one phenyl ring. | |

| ¹³C NMR | Attenuated signals for deuterated carbons | Confirms structure and site of labeling. | |

| Purity | HPLC-UV | ≥98% | Quantifies chemical purity. |

| Physical Form | Visual | White to off-white crystalline powder[12][13] | Confirms expected physical state of the citrate salt. |

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The successful synthesis of this compound requires a strategic approach that leverages a pre-labeled synthon to ensure high isotopic purity and regiochemical precision. The subsequent characterization is a critical, self-validating process that relies on a combination of mass spectrometry, NMR spectroscopy, and chromatography to unequivocally confirm the compound's identity, structure, and purity. The resulting well-characterized this compound is a high-quality analytical tool, fit for its intended purpose as an internal standard in regulated bioanalytical assays. Its use is fundamental to generating the reliable and reproducible pharmacokinetic data that underpins confident decision-making throughout the drug development pipeline.

References

-

Wikipedia. Alverine. [Link]

- Annaházi, A., Róka, R., Rosztóczy, A., & Wittmann, T. (2014). Role of antispasmodics in the treatment of irritable bowel syndrome. World Journal of Gastroenterology, 20(20), 6031–6043.

-

MIMS Philippines. Alverine: Uses, Dosage, Side Effects and More. [Link]

- Patel, D. R., & Shah, A. N. (2010). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 152(8), 1255–1265.

-

Patsnap Synapse. (2024). What is Alverine Citrate used for? [Link]

- Google Patents. (2010).

-

Chinese Journal of Pharmaceuticals. (2012). Synthesis of Alverine Citrate. Chinese Journal of Pharmaceuticals, 43(3), 164-166. [Link]

-

Shrivastav, P. S., et al. (2010). A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study. Drug Testing and Analysis, 2(6), 284-291. [Link]

-

ResearchGate. (n.d.). Product ion mass spectra of (A) alverine... [Link]

-

Rizea-Savu, S., Duna, A., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. [Link]

-

Tejia. (n.d.). Exploring Alverine Citrate: Properties, Applications, and Manufacturing. [Link]

-

Chemdad. (n.d.). Alverine citrate. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Alverine - SpectraBase. [Link]

-

Rizea-Savu, S., Duna, A., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3678, Alverine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21718, Alverine citrate. [Link]

-

Pennington, M., & Tuma, R. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. P & T : a peer-reviewed journal for formulary management, 43(4), 216–233. [Link]

-

Pharmaffiliates. (2024). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. [Link]

-

ResearchGate. (n.d.). IR quantification of alverine citrate in bulk and oral dosage form. [Link]

-

ResearchGate. (2024). Structural polymorphism research of alverine citrate. [Link]

-

Rizea-Savu, S., Duna, A., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in pharmacology, 11, 620451. [Link]

-

Tejia. (n.d.). The Chemistry of Relief: Understanding Alverine Citrate for Pharma. [Link]

-

CORE. (2014). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR THE ESTIMATION OF ALVERINE CITRATE IN BULK AND IN PHARMACEUTICAL DOSAGE FORM BY UV SPECTROSCOPY AND RP-HPLC. [Link]

-

European Pharmacopoeia. (2013). Alverine Citrate. [Link]

-

Sharma, R., et al. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 43(5), 624-635. [Link]

- Google Patents. (2020).

-

ResearchGate. (2022). Alternative synthesis of alverine. [Link]

-

CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]

-

SIELC Technologies. (2018). Alverine citrate. [Link]

-

precisionFDA. (n.d.). ALVERINE. [Link]

Sources

- 1. Alverine - Wikipedia [en.wikipedia.org]

- 2. What is Alverine Citrate used for? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. mims.com [mims.com]

- 7. CN101838205A - New method for preparing alverine citrate - Google Patents [patents.google.com]

- 8. Synthesis of Alverine Citrate [cjph.com.cn]

- 9. Alverine citrate | 5560-59-8 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Alverine citrate | SIELC Technologies [sielc.com]

- 12. nbinno.com [nbinno.com]

- 13. Alverine citrate One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to the Mechanism of Action of Alverine-d5 Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alverine citrate is a smooth muscle relaxant utilized in the management of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and diverticular disease.[1][2][3] Its therapeutic efficacy stems from its ability to alleviate muscle spasms in the gut, thereby mitigating symptoms like abdominal pain and cramping.[4][5] This technical guide provides a comprehensive exploration of the multifaceted mechanism of action of alverine citrate, with a specific focus on the utility of its deuterated analog, Alverine-d5 Citrate, in research and development.

It is critical to understand that the core mechanism of action of this compound is identical to that of its non-deuterated counterpart, alverine citrate. The substitution of five hydrogen atoms with deuterium—a stable, non-radioactive isotope of hydrogen—does not alter the pharmacodynamic properties of the molecule.[6] Instead, this isotopic labeling serves as a powerful tool in pharmacokinetic and metabolic studies. The increased mass of deuterium creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes at the site of deuteration.[7] This "kinetic isotope effect" allows researchers to use this compound as an internal standard in quantitative bioanalysis, enabling precise tracking and differentiation from the parent compound in biological matrices.[7][8]

Part 1: The Multifaceted Pharmacodynamics of Alverine

Alverine citrate exerts its spasmolytic effects through a combination of direct and indirect actions on smooth muscle cells and neuronal signaling pathways. While the precise molecular mechanisms are still under investigation, several key pathways have been identified.[4]

Direct Myotropic Relaxation: Modulation of Calcium Ion Channels

The contractile state of smooth muscle is fundamentally dependent on the intracellular concentration of calcium ions (Ca²⁺). Alverine citrate directly induces muscle relaxation by modulating Ca²⁺ influx.[4][9]

-

Inhibition of L-type Calcium Channels: Alverine has been shown to inhibit voltage-gated L-type calcium channels.[9][10] By blocking these channels, it reduces the influx of extracellular Ca²⁺ into the smooth muscle cells, thereby preventing the initiation and propagation of muscle contractions.[9] This is a crucial element in its efficacy against spastic conditions of the gut.

-

Paradoxical Effects on Spontaneous Activity: Interestingly, some studies have revealed a more complex interaction with calcium channels. While alverine suppresses evoked muscle contractions (e.g., those induced by high potassium or acetylcholine), it can paradoxically enhance spontaneous activity in some smooth muscle preparations.[11][12] This may be due to an inhibition of the inactivation of L-type Ca²⁺ channels, leading to an increased Ca²⁺ influx during spontaneous action potentials.[11][12] This dualistic action underscores the complexity of its myotropic effects.

Neurotropic Activity: Antagonism of 5-HT1A Receptors

Beyond its direct effects on muscle cells, alverine also modulates neuronal signaling, particularly through its interaction with serotonin receptors. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gut, regulating motility and visceral sensation.[4]

-

Selective 5-HT1A Receptor Antagonism: Alverine citrate acts as a selective antagonist at the 5-HT1A receptor subtype.[13] This antagonism is linked to its ability to reduce visceral hypersensitivity, a common feature of IBS.[1][14] By blocking 5-HT1A receptors, alverine can mitigate the pronociceptive effects of serotonin in the gut.[10][15] In vitro binding studies have confirmed alverine's high affinity for 5-HT1A receptors, with an IC50 of 101 nM.[3][16][17]

Potential Anti-inflammatory Properties

Emerging evidence suggests that alverine may also possess anti-inflammatory properties, which could contribute to its therapeutic effects in gastrointestinal disorders where low-grade inflammation is implicated.[4] This is an area of ongoing research.

Part 2: Experimental Protocols for Elucidating the Mechanism of Action

The following protocols are foundational for investigating the pharmacodynamics of smooth muscle relaxants like alverine citrate.

In Vitro Smooth Muscle Contractility Assay

Objective: To assess the direct effect of alverine citrate on smooth muscle contractility.

Methodology:

-

Tissue Preparation: Isolate smooth muscle strips from the desired organ (e.g., guinea pig ileum or colon) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isometric Tension Recording: Connect the muscle strips to isometric force transducers to record changes in muscle tension.

-

Induction of Contraction: After an equilibration period, induce sustained contractions using a contractile agonist such as acetylcholine or potassium chloride.

-

Application of Alverine Citrate: Once a stable contraction is achieved, add cumulative concentrations of alverine citrate to the organ bath.

-

Data Analysis: Measure the relaxation induced by each concentration of alverine citrate and plot a concentration-response curve to determine the EC50 (half-maximal effective concentration).

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To investigate the effects of alverine citrate on specific ion channels (e.g., L-type Ca²⁺ channels) in isolated smooth muscle cells.

Methodology:

-

Cell Isolation: Enzymatically dissociate smooth muscle cells from the tissue of interest.

-

Whole-Cell Patch-Clamp: Using a glass micropipette, form a high-resistance seal with the membrane of a single smooth muscle cell.

-

Voltage Clamp: Clamp the membrane potential at a holding potential and apply depolarizing voltage steps to elicit ion channel currents.

-

Drug Application: Perfuse the cell with a solution containing alverine citrate and record the changes in the ion channel currents.

-

Data Analysis: Analyze the current-voltage (I-V) relationship and channel kinetics to characterize the inhibitory effects of alverine citrate.

Receptor Binding Assay

Objective: To determine the binding affinity of alverine citrate for specific receptors, such as the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the receptor of interest.

-

Radioligand Binding: Incubate the membranes with a radiolabeled ligand known to bind specifically to the target receptor (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor) in the presence of varying concentrations of unlabeled alverine citrate.

-

Separation and Counting: Separate the bound from the unbound radioligand by rapid filtration and measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the displacement of the radioligand by alverine citrate to calculate the Ki (inhibition constant), which reflects the binding affinity.

Part 3: Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Value | Target | Method | Reference |

| IC50 | 101 nM | 5-HT1A Receptor | In-vitro binding studies | [3][16][17] |

| Effective Concentration | 10 µM | Guinea-pig detrusor smooth muscle | In vitro contractility assay | [11] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Alverine Citrate

Caption: Alverine citrate's dual mechanism of action.

Experimental Workflow for In Vitro Contractility Studies

Caption: Workflow for assessing smooth muscle contractility.

Conclusion

Alverine citrate is a valuable therapeutic agent for functional gastrointestinal disorders, exerting its effects through a complex and multifaceted mechanism of action. Its ability to directly relax smooth muscle via modulation of calcium channels, coupled with its neurotropic activity as a 5-HT1A receptor antagonist, provides a dual approach to alleviating the symptoms of conditions like IBS. The deuterated form, this compound, serves as an indispensable tool for researchers, enabling precise pharmacokinetic and metabolic profiling that is essential for drug development and bioanalytical studies. Further research into its potential anti-inflammatory properties may unveil additional therapeutic benefits of this well-established compound.

References

-

Alverine - Wikipedia. (n.d.). Retrieved from [Link]

-

What is the mechanism of Alverine Citrate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

What is Alverine Citrate used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]

-

Alverine. (n.d.). PubChem. Retrieved from [Link]

-

Hayase, M., et al. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 152(8), 1228–1238. Retrieved from [Link]

-

Alverine. (n.d.). Grokipedia. Retrieved from [Link]

-

Coelho, A. M., et al. (2001). Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. Journal of Pharmacy and Pharmacology, 53(10), 1419-26. Retrieved from [Link]

-

Hayase, M., et al. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British Journal of Pharmacology, 152(8), 1228–1238. Retrieved from [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025, May 20). Pharmaffiliates. Retrieved from [Link]

-

Pharmaceutical Insights: alverine citrate's R&D Progress and its Mechanism of Action on Drug Target. (2023, October 11). Patsnap Synapse. Retrieved from [Link]

-

Coelho, A. M., et al. (2001). Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. Journal of Pharmacy and Pharmacology, 53(10), 1419-26. Retrieved from [Link]

-

Alverine Citrate 60mg Capsules - IBS. (n.d.). The Independent Pharmacy. Retrieved from [Link]

-

Stoicea, N., et al. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 614761. Retrieved from [Link]

-

Alverine capsules. (n.d.). Patient.info. Retrieved from [Link]

-

Deuterated drug. (n.d.). Wikipedia. Retrieved from [Link]

-

Blake, M. I., et al. (2010). Deuterated drugs; where are we now? Journal of Medicinal Chemistry, 53(7), 2791–2796. Retrieved from [Link]

-

Harbeson, S. L., & Tung, R. D. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 56(48), 6253–6254. Retrieved from [Link]

-

Annaházi, A., et al. (2014). Role of antispasmodics in the treatment of irritable bowel syndrome. World Journal of Gastroenterology, 20(21), 6031–6043. Retrieved from [Link]

-

Mitchell, S. A., et al. (2002). Alverine citrate fails to relieve the symptoms of irritable bowel syndrome: results of a double-blind, randomized, placebo-controlled trial. Alimentary Pharmacology & Therapeutics, 16(6), 1187–1195. Retrieved from [Link]

-

Coelho, A. M., et al. (2001). Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. Journal of Pharmacy and Pharmacology, 53(10), 1419-26. Retrieved from [Link]

-

Wittmann, T., et al. (2010). Clinical trial: the efficacy of alverine citrate/simeticone combination on abdominal pain/discomfort in irritable bowel syndrome--a randomized, double-blind, placebo-controlled study. Alimentary Pharmacology & Therapeutics, 31(6), 615–624. Retrieved from [Link]

-

Annaházi, A., et al. (2014). Role of Antispasmodics in the Treatment of Irritable Bowel Syndrome. World Journal of Gastroenterology, 20(21), 6031–6043. Retrieved from [Link]

Sources

- 1. Alverine - Wikipedia [en.wikipedia.org]

- 2. Alverine | C20H27N | CID 3678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. What is the mechanism of Alverine Citrate? [synapse.patsnap.com]

- 5. patient.info [patient.info]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. What is Alverine Citrate used for? [synapse.patsnap.com]

- 10. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

The Gold Standard in Bioanalysis: A Technical Guide to the Application of Deuterium-Labeled Alverine as an Internal Standard

This guide provides an in-depth technical exploration of the principles and practices surrounding the use of deuterium-labeled alverine as an internal standard for the quantitative analysis of alverine in biological matrices. It is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical methods.

Introduction: The Analytical Challenge of Alverine

Alverine citrate is a spasmolytic agent prescribed for conditions such as irritable bowel syndrome.[1][2] Accurate quantification of alverine and its metabolites in biological fluids like human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2][3] However, the inherent complexity of biological matrices presents significant analytical challenges, including matrix effects, variable extraction recoveries, and fluctuations in instrument response. These factors can compromise the accuracy and precision of quantitative data.[4]

To overcome these hurdles, the stable isotope dilution (SID) technique, employing a stable isotope-labeled (SIL) internal standard, has become the benchmark in quantitative mass spectrometry.[4][5] This guide will focus on the application of deuterium-labeled alverine (specifically alverine-d5) as the internal standard of choice for the bioanalysis of alverine.

The Core Principle: Stable Isotope Dilution Mass Spectrometry

The fundamental principle of stable isotope dilution is the addition of a known quantity of a stable isotope-labeled version of the analyte to both the calibration standards and the unknown samples prior to any sample processing.[6] Since the SIL internal standard is chemically identical to the analyte, it exhibits nearly identical physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time.[4] Consequently, any loss of the analyte during sample preparation or any variation in instrument response will affect the internal standard to the same degree. The ratio of the mass spectrometric signal of the analyte to that of the internal standard is then used for quantification, effectively nullifying these sources of error.

Caption: Logical principle of isotope dilution mass spectrometry.

The Superiority of Deuterium-Labeled Alverine as an Internal Standard

While other types of internal standards exist, such as structural analogs, stable isotope-labeled internal standards are considered the gold standard for quantitative bioanalysis using mass spectrometry.[4][5]

Key Advantages:

-

Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a major source of inaccuracy.[7] Since deuterium-labeled alverine co-elutes with the unlabeled analyte and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.

-

Correction for Sample Preparation Variability: Losses during sample extraction and processing can be a significant source of error. The chemically identical nature of the deuterated standard ensures that it is lost to the same extent as the analyte, thus providing accurate quantification.[4]

-

Enhanced Method Robustness: The use of a SIL internal standard makes the analytical method more robust and transferable between different laboratories and instruments.[4]

Considerations for Deuterium Labeling:

While highly effective, there are potential challenges associated with deuterated standards. These include the possibility of isotopic exchange (loss of deuterium) and chromatographic separation from the unlabeled analyte.[8][9][10] To mitigate these risks, it is crucial that:

-

The deuterium labels are placed on chemically stable positions within the molecule where they are not susceptible to exchange with protons from the solvent.[11]

-

The number of deuterium atoms is sufficient to provide a clear mass difference from the analyte, preventing isotopic crosstalk.

-

The isotopic purity of the standard is high to avoid underestimation of the analyte concentration.[4]

Alverine-d5 citrate, with five deuterium atoms on the ethyl group, is a well-established and commercially available internal standard designed to meet these criteria.[12][13][]

Experimental Protocol: Quantification of Alverine in Human Plasma

The following protocol details a robust and validated method for the quantification of alverine and its active metabolite, para-hydroxy alverine (PHA), in human plasma using alverine-d5 as the internal standard. This method is adapted from established and published procedures.[3]

Materials and Reagents

| Reagent/Material | Grade/Purity | Source |

| Alverine Citrate | Reference Standard | Commercially Available |

| para-Hydroxy Alverine (PHA) | Reference Standard | Commercially Available |

| This compound | Internal Standard | Commercially Available[12] |

| Acetonitrile | HPLC Grade | Commercially Available |

| Methanol | HPLC Grade | Commercially Available |

| Ammonium Formate | Analytical Grade | Commercially Available |

| Formic Acid | Analytical Grade | Commercially Available |

| Water | HPLC/MS Grade | In-house purification system |

| Human Plasma (K2EDTA) | Pooled, Blank | Commercially Available |

| Solid Phase Extraction (SPE) Cartridges | e.g., Phenomenex Strata-X | Commercially Available |

Preparation of Solutions, Standards, and QCs

Caption: A typical LC-MS/MS analytical workflow.

Method Validation According to Regulatory Standards

A bioanalytical method must be validated to ensure its reliability for its intended purpose. [15]Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidance on the parameters that need to be assessed. [15][16]The use of a deuterium-labeled internal standard is instrumental in meeting these stringent requirements.

Caption: Role of the internal standard in method validation.

Key Validation Parameters and Acceptance Criteria:

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | To ensure no interference from endogenous components at the retention times of the analyte and IS. [17] | Response in blank samples should be <20% of the LLOQ response. |

| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. [17] | For CS and QCs, precision (%CV) ≤15% (≤20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ). [3] |

| Calibration Curve | To demonstrate the relationship between instrument response and concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Matrix Effect | To assess the impact of the matrix on ionization. [17] | IS-normalized matrix factor should have a %CV ≤ 15%. [3] |

| Recovery | To evaluate the efficiency of the extraction procedure. [17] | Recovery should be consistent and reproducible, though not necessarily 100%. |

| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions. [18] | Mean concentration at each stability time point should be within ±15% of the nominal concentration. |

Conclusion

The use of deuterium-labeled alverine as an internal standard is an indispensable component of a robust and reliable bioanalytical method for the quantification of alverine in biological matrices. By effectively compensating for variability in sample preparation, matrix effects, and instrument response, alverine-d5 ensures the highest level of accuracy and precision, meeting the stringent requirements of regulatory guidelines. The principles and protocols outlined in this guide provide a framework for the successful development and validation of such methods, ultimately contributing to the generation of high-quality data in drug development and clinical research.

References

- The Indispensable Role of Deuterated Standards in Mass Spectrometry - Benchchem. (n.d.).

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]

-

Rizea-Savu, C., Duna, A., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. Retrieved from [Link]

-

Shah, P. A., Sanyal, M., & Shrivastav, P. S. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 120, 246–254. Retrieved from [Link]

-

Nirogi, R., Kandikere, V., & Mudigonda, K. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 154–162. Retrieved from [Link]

-

Rizea-Savu, C., Duna, A., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. PubMed, 11, 620451. Retrieved from [Link]

- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry - Benchchem. (n.d.).

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

-

Nirogi, R., Kandikere, V., & Mudigonda, K. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. ResearchGate. Retrieved from [Link]

-

Owen, L. J., & Keevil, B. G. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 49(Pt 2), 198–200. Retrieved from [Link]

-

Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. (2021). ResearchGate. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

-

This compound | CAS 1215327-00-6 - Veeprho. (n.d.). Retrieved from [Link]

-

DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR THE ESTIMATION OF ALVERINE CITRATE IN BULK AND IN PHARMACEUTICAL DOSAGE FOR. (n.d.). Retrieved from [Link]

-

Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Retrieved from [Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014). myadlm.org. Retrieved from [Link]

- New method for preparing alverine citrate. (2010). Google Patents.

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]

-

Synthesis of Alverine Citrate. (2012). Chinese Journal of Pharmaceuticals, 43(3), 164-166. Retrieved from [Link]

-

Bioanalytical Method Development and Validation Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

De Nardi, C., & Varesio, E. (2014). Bioanalytical method validation and bioanalysis in regulated settings. In Sample Preparation in Biological, Environmental and Food Sciences. Elsevier. Retrieved from [Link]

Sources

- 1. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]

- 2. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myadlm.org [myadlm.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. veeprho.com [veeprho.com]

- 13. medchemexpress.com [medchemexpress.com]

- 15. fda.gov [fda.gov]

- 16. fda.gov [fda.gov]

- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of Alverine-d5 Citrate (CAS No. 1215327-00-6)

This guide provides an in-depth exploration of Alverine-d5 citrate, a deuterated analog of the antispasmodic drug Alverine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of its primary applications, physicochemical properties, and emerging areas of investigation.

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Research

In the landscape of modern drug discovery and development, stable isotope-labeled compounds are indispensable tools.[] The substitution of one or more atoms of a drug molecule with their heavier, non-radioactive isotopes offers a powerful method for tracing and quantifying the compound in complex biological matrices.[2] Deuterium (²H or D), a stable isotope of hydrogen, is frequently employed for this purpose.[2] The resulting deuterated molecule is chemically identical to its parent compound but possesses a greater molecular weight. This mass difference is the cornerstone of its utility in analytical techniques such as mass spectrometry.

This compound (CAS No. 1215327-00-6) is the deuterium-labeled form of Alverine citrate, an antispasmodic agent used to alleviate symptoms of gastrointestinal disorders like irritable bowel syndrome (IBS).[3][4][5] Alverine acts directly on the smooth muscle of the intestine and uterus, causing it to relax.[3][6] The introduction of five deuterium atoms into the alverine molecule makes this compound an ideal internal standard for bioanalytical and pharmacokinetic studies.[2][7]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its effective application. The key properties of this compound are summarized below.

| Property | Value |

| CAS Number | 1215327-00-6 |

| Molecular Formula | C₂₆H₃₀D₅NO₇[4][8][9] |

| Molecular Weight | 478.59 g/mol [8][9] |

| Appearance | White to off-white solid[8] |

| Purity | Typically >95-98%[][2][8] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[8] |

Primary Application: Internal Standard in Quantitative Analysis

The predominant research application of this compound is as an internal standard for the precise quantification of Alverine in biological samples, such as plasma, serum, or tissue homogenates.[2][7] This is a critical component of therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[7]

The Rationale for Using a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry (e.g., LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. The ideal IS behaves identically to the analyte of interest during sample preparation, chromatography, and ionization. By monitoring the ratio of the analyte's signal to the IS's signal, variations in sample extraction, injection volume, and instrument response can be accurately compensated for.

Deuterated standards like this compound are considered the "gold standard" for internal standards because their physicochemical properties are nearly identical to the unlabeled analyte. This ensures they co-elute during chromatography and experience similar ionization efficiency, leading to highly accurate and precise quantification.

Experimental Protocol: Quantification of Alverine in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for the quantification of Alverine in human plasma.

1. Preparation of Stock Solutions and Calibration Standards:

-

Prepare a 1 mg/mL stock solution of Alverine citrate and this compound in methanol.

-

Generate a series of working solutions of Alverine by serial dilution of the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the this compound working solution (internal standard).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Alverine: Q1/Q3 transition (e.g., m/z 282.2 -> 147.1).

-

Alverine-d5: Q1/Q3 transition (e.g., m/z 287.2 -> 152.1).

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

4. Data Analysis:

-

Integrate the peak areas for both Alverine and Alverine-d5.

-

Calculate the peak area ratio (Alverine/Alverine-d5).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Alverine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Emerging Research Application: Mitochondrial Therapeutics

Beyond its role as an analytical standard, recent research has pointed to a potential therapeutic application for Alverine and its derivatives, including the deuterated form. A patent application has disclosed the use of Alverine for the treatment of mitochondrial diseases, particularly those associated with deficiencies in mitochondrial complex I.[5]

Proposed Mechanism of Action

Mitochondrial diseases are a group of debilitating genetic disorders that impair the function of mitochondria, the energy-producing organelles within our cells. Deficiencies in complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain are a common cause of these conditions. The inventors of the patent have suggested that Alverine can act as a potent agent for treating such dysfunctions.[5] While the exact mechanism is still under investigation, the proposed pathway involves the modulation of complex I activity, potentially by bypassing a dysfunctional subunit or enhancing the efficiency of electron transfer. This could lead to restored mitochondrial respiration and ATP production, thereby alleviating the cellular energy crisis that characterizes these diseases.[5]

The use of a deuterated form like this compound in this context could offer pharmacokinetic advantages. The "deuterium effect" can sometimes slow down metabolic processes, leading to a longer half-life and increased drug exposure.[2] This could potentially translate to improved therapeutic efficacy.

Conclusion

This compound (CAS No. 1215327-00-6) is a valuable tool for the scientific research community. Its primary and well-established application is as a high-fidelity internal standard for the quantification of Alverine, enabling robust and reliable pharmacokinetic and bioanalytical studies. Furthermore, emerging research into the therapeutic potential of Alverine and its derivatives for treating mitochondrial diseases opens up new avenues for investigation where this deuterated compound could play a significant role, both as a research tool and potentially as a therapeutic agent with an optimized pharmacokinetic profile. As research progresses, the applications of this compound are poised to expand, reinforcing the critical role of stable isotope labeling in advancing pharmaceutical science.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 1215327-00-6. Retrieved from [Link]

-

Chemsrc. (n.d.). Alverine | CAS#:150-59-4. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:1215327-00-6. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - Alverine D5 Citrate. Retrieved from [Link]

-

Molsyns. (n.d.). Alverine. Retrieved from [Link]

-

Axios Research. (n.d.). Alverine Citrate - CAS - 5560-59-8. Retrieved from [Link]

-

AABlocks. (n.d.). Materials Safety Data Sheet. Retrieved from [Link]

-

Axios Research. (n.d.). Alverine EP Impurity D HCl. Retrieved from [Link]

-

Topbatt Chemical Co., Ltd. (n.d.). This compound - CAS:1215327-00-6. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Alverine-impurities. Retrieved from [Link]

- Google Patents. (2022). WO2022018297A1 - Use of alverine or its derivatives for the treatment of mitochondrial diseases or dysfunction associated with mitochondrial complex i deficiencies.

Sources

- 2. medchemexpress.com [medchemexpress.com]

- 3. guidechem.com [guidechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. WO2022018297A1 - Use of alverine or its derivatives for the treatment of mitochondrial diseases or dysfunction associated with mitochondrial complex i deficiencies - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. veeprho.com [veeprho.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. scbt.com [scbt.com]

Alverine and its Major Metabolites in Human Plasma: A Bioanalytical and Pharmacokinetic Guide

This in-depth technical guide provides a comprehensive overview of alverine and its primary metabolites in human plasma, designed for researchers, scientists, and drug development professionals. The document delves into the pharmacological context of alverine, its metabolic fate, and detailed methodologies for its quantification, emphasizing the scientific rationale behind the analytical choices.

Introduction to Alverine: A Targeted Spasmolytic

Alverine citrate is a widely prescribed spasmolytic agent that exerts its therapeutic effects by directly targeting smooth muscle, particularly in the gastrointestinal tract and uterus.[1][2][3] Its clinical applications include the management of irritable bowel syndrome (IBS), painful diverticular disease of the colon, and primary dysmenorrhea.[1][2][4] The mechanism of action involves the relaxation of smooth muscle, which is achieved through multiple pathways.[2][5] Alverine acts as a 5-HT1A receptor antagonist, which helps to reduce visceral hypersensitivity.[1][6] Additionally, it inhibits calcium influx into muscle cells by blocking voltage-gated calcium channels, thereby reducing muscle contractility and alleviating spasms.[5][7][8] Unlike some other spasmolytics, alverine citrate demonstrates high selectivity for the smooth muscles of the alimentary tract and uterus, with minimal effects on cardiovascular or tracheal smooth muscle at therapeutic doses.[1][6][9]

Metabolic Disposition of Alverine in Humans

Following oral administration, alverine is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism.[3][10] The parent drug, alverine, is often found in very low concentrations in systemic circulation, with its metabolites being the predominant moieties.[1][4] The metabolic transformation of alverine is crucial to its pharmacokinetic profile and overall exposure.

Major Metabolic Pathways and Key Metabolites

Recent studies have elucidated the primary metabolic pathways of alverine in humans, identifying three major metabolites in plasma[1][6][4]:

-

4-Hydroxy Alverine (PHA): This is the primary and pharmacologically active metabolite of alverine.[3][6] It is formed through the hydroxylation of the parent compound. The formation of 4-hydroxy alverine can be a variable process among individuals.[1][6]

-

N-Desethyl Alverine: This metabolite is formed via the N-dealkylation of alverine.

-

4-Hydroxy Alverine Glucuronide: This is a conjugated metabolite, where 4-hydroxy alverine undergoes glucuronidation, a common phase II metabolic reaction that increases water solubility and facilitates excretion.

A significant finding is that the parent alverine accounts for only a small fraction (approximately 3%) of the total drug-related substances in circulation, while the active metabolite, 4-hydroxy alverine (both free and conjugated), constitutes the vast majority (around 94%).[1][4] This underscores the importance of quantifying the metabolites to accurately characterize the pharmacokinetics of alverine.

Metabolic Pathway of Alverine

Caption: Metabolic conversion of alverine to its major metabolites.

Quantitative Bioanalysis of Alverine and its Metabolites in Human Plasma

Accurate and sensitive quantification of alverine and its metabolites in human plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[11][12][13][14][15]

Rationale for Methodological Choices

The development of a robust bioanalytical method requires careful consideration of various experimental parameters. The lipophilic nature of alverine (logP = 5.46) and the diverse polarities of its metabolites necessitate a sample preparation technique that can efficiently extract all analytes of interest from the complex plasma matrix.[1] Solid-phase extraction (SPE) is a commonly employed and effective technique for this purpose, offering high recovery and cleaner extracts compared to liquid-liquid extraction.[11][12][16] The use of a deuterated internal standard, such as alverine-d5, is highly recommended to compensate for any variability during sample processing and matrix effects, thereby ensuring the accuracy and precision of the data.[11][12]

Step-by-Step Experimental Protocol: An Exemplary LC-MS/MS Method